molecular formula C19H17NO7 B3020430 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate CAS No. 448241-28-9

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate

Cat. No.: B3020430
CAS No.: 448241-28-9
M. Wt: 371.345
InChI Key: OJKLVKACUJUKNJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a synthetic chemical compound of high interest in medicinal chemistry and materials science research. This molecule features a hybrid structure incorporating a dimethyl terephthalate moiety, a fundamental building block in polymer chemistry , linked via an amide bond to a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a heterocyclic system recognized in pharmaceutical development . The presence of the amide bond is crucial for potential molecular recognition processes, such as hydrogen bonding with biological targets. The 1,4-dioxine scaffold is a privileged structure in drug discovery, known to contribute to bioactivity; for instance, similar structures have been identified as inhibitors of the enzyme PARP1, a well-established target in cancer therapy . The terephthalate ester component also suggests potential applications in the synthesis of novel organic materials or functionalized monomers. Researchers can leverage this complex reagent as a key intermediate for constructing more elaborate molecules or in screening campaigns for biological activity. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)11-7-8-12(19(23)25-2)13(9-11)20-17(21)16-10-26-14-5-3-4-6-15(14)27-16/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKLVKACUJUKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate typically involves multiple steps. One common route starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid, which is then reacted with terephthalic acid derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate has several scientific research applications:

Mechanism of Action

The mechanism of action for Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxine Moieties

(a) 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7)
  • Similarity : 0.94 (structural backbone) .
  • Key Differences : Lacks the terephthalate ester and carboxamido groups. The free carboxylic acid enhances water solubility but reduces lipid membrane permeability compared to the dimethyl ester derivative.
  • Applications : Intermediate in synthesizing bioactive molecules, such as protease inhibitors.
(b) Ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6)
  • Similarity : 0.64 .
  • Key Differences: Ethyl ester substitution at the 5-position instead of the 2-carboxamido-terephthalate group.
  • Applications : Used in pesticidal research due to benzodioxine’s affinity for insect enzymes .
(c) (S)-1,4-Benzodioxane-2-carboxylic Acid (CAS 70918-54-6)
  • Similarity : 0.94 (enantiomeric form) .
  • Key Differences: Chiral center at the benzodioxane ring may influence stereoselective interactions with biological targets, unlike the non-chiral dimethyl terephthalate derivative.

Functional Analogues with Ester and Amide Linkages

(a) Dimethyl Phthalate (CAS 131-11-3)
  • Similarity : Shares ester functionalities but lacks the benzodioxine and carboxamido groups .
  • Key Differences : Simpler structure results in lower molecular weight and higher volatility. Commonly used as a plasticizer, whereas the target compound’s complexity suggests bioactivity.
(b) Carbofuran (CAS 1563-66-2)
  • Similarity : Contains a benzofuran ring (structurally analogous to benzodioxine) and a carbamate group .
  • Key Differences : Carbamate linkage in carbofuran confers insecticidal activity via acetylcholinesterase inhibition, whereas the carboxamido-terephthalate moiety may target different enzymes.

Biological Activity

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)terephthalate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a dihydrobenzo dioxine ring and a terephthalate moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C19H17N O7
  • CAS Number : 448241-28-9

Synthesis Methods

The synthesis typically involves several steps starting from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. The compound is synthesized through reactions with terephthalic acid derivatives under controlled conditions. The synthesis routes are critical as they can influence the yield and purity of the final product.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The mechanism generally involves binding to certain receptors or enzymes, which may lead to inhibition or activation of their functions. Notably, the compound shows potential affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in mood regulation and antidepressant activity.

Antidepressant Potential

Research has indicated that derivatives containing the dihydrobenzo[b][1,4]dioxine structure exhibit significant antidepressant-like effects. For instance, a study evaluated various derivatives for their binding affinities at serotonin receptors and demonstrated that certain compounds showed high affinities (e.g., Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) along with marked antidepressant activity in behavioral tests such as the forced swimming test (FST) and tail suspension test (TST) .

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can modulate neurotransmitter levels and exhibit neuroprotective properties. These findings suggest potential applications in treating mood disorders and neurodegenerative diseases.

Study on Benzoxazole Derivatives

A relevant study synthesized a series of benzoxazole/benzothiazole-containing derivatives based on the dihydrobenzo[b][1,4]dioxine framework. These compounds were evaluated for their biological activity, particularly their interaction with serotonin receptors and their antidepressant effects . The results supported the hypothesis that modifications in the structure could enhance biological activity.

CompoundReceptor Affinity (Ki)Antidepressant Activity
Compound A17 nM (5-HT1A)High
Compound B0.71 nM (5-HT2A)Moderate
Compound CN/ALow

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